2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the core quinazoline structure, followed by the introduction of the chloro, methoxyphenyl, and pyrazolyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include halogenating agents, coupling catalysts, and various solvents to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinazoline oxides, while reduction could produce dihydroquinazolines
Scientific Research Applications
2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoic acid: Another compound with a chloro and methoxyphenyl group, but with different structural features and applications.
2-Phenylquinazoline derivatives: Compounds with similar quinazoline cores but varying substituents, leading to different properties and uses.
Uniqueness
2-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole stands out due to its complex structure, which combines multiple aromatic and heterocyclic components
Properties
IUPAC Name |
6-chloro-2-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31ClN6O/c1-26-13-15-29(16-14-26)39-34(25-46(45-39)31-11-7-4-8-12-31)37-24-36(27-17-20-32(48-2)21-18-27)44-47(37)40-42-35-22-19-30(41)23-33(35)38(43-40)28-9-5-3-6-10-28/h3-23,25,37H,24H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPRNYXUSRSJFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=C(C=C7)OC)C8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H31ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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